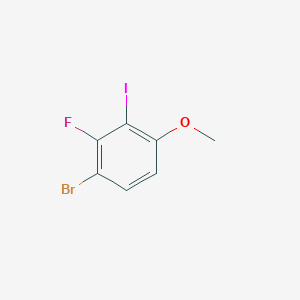

1-Bromo-2-fluoro-3-iodo-4-methoxybenzene

CAS No.: 1628450-73-6

Cat. No.: VC11719377

Molecular Formula: C7H5BrFIO

Molecular Weight: 330.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1628450-73-6 |

|---|---|

| Molecular Formula | C7H5BrFIO |

| Molecular Weight | 330.92 g/mol |

| IUPAC Name | 1-bromo-2-fluoro-3-iodo-4-methoxybenzene |

| Standard InChI | InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |

| Standard InChI Key | ONYIDRWMDNFQOP-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)Br)F)I |

| Canonical SMILES | COC1=C(C(=C(C=C1)Br)F)I |

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s structure consists of a benzene ring with four substituents:

-

Bromine at position 1: A heavy halogen contributing to molecular polarizability.

-

Fluorine at position 2: A small, electronegative atom inducing electron-withdrawing effects.

-

Iodine at position 3: A bulky halogen enhancing reactivity in cross-coupling reactions.

-

Methoxy () at position 4: An electron-donating group that modulates electronic density.

This arrangement creates a sterically crowded environment, with iodine’s van der Waals radius (198 pm) imposing significant steric hindrance. The methoxy group’s resonance effects partially counteract the electron-withdrawing nature of the halogens, creating a unique electronic profile .

Spectroscopic Characteristics

While direct spectroscopic data for this compound is limited, analogs provide insights:

-

NMR: The deshielding effect of fluorine () and iodine’s heavy atom effect would distort chemical shifts.

-

IR: Stretching vibrations for C-Br (), C-F (), and C-I () are expected .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A plausible synthetic route, adapted from methods for related compounds , involves:

-

Diazotization and Iodination:

-

Start with 4-methoxy-2-fluoroaniline.

-

Diazotize using and at 0–5°C.

-

Treat with to introduce iodine at position 3.

-

-

Bromination:

-

Use or (N-bromosuccinimide) in to add bromine at position 1.

-

-

Purification:

-

Recrystallization from ethanol/water or column chromatography yields the pure product.

-

Key Challenges:

-

Regioselectivity due to competing directing effects of substituents.

-

Steric hindrance from iodine complicating reaction kinetics .

Industrial Production

Scaling this synthesis requires:

-

Continuous Flow Reactors: To manage exothermic diazotization steps.

-

Catalytic Systems: Palladium catalysts for potential cross-coupling applications.

Physicochemical Properties

The compound’s low vapor pressure ( at ) suggests limited volatility, aligning with trends in polyhalogenated aromatics .

Applications in Scientific Research

Organic Synthesis

-

Cross-Coupling Reactions: The iodine and bromine atoms serve as leaving groups in Suzuki-Miyaura and Ullmann couplings, enabling biaryl synthesis.

-

Radiolabeling: -labeled derivatives could track molecular pathways in pharmacokinetic studies.

Medicinal Chemistry

-

Drug Intermediate: Used to synthesize kinase inhibitors and antiviral agents.

-

Proteolysis-Targeting Chimeras (PROTACs): The methoxy group enhances solubility, while halogens aid in target binding.

Materials Science

-

Liquid Crystals: Halogen substituents improve thermal stability in mesophases.

-

Polymer Additives: Acts as a flame retardant due to bromine content .

Comparative Analysis with Related Compounds

Future Research Directions

-

Green Synthesis: Develop atom-economical routes using photocatalytic iodination.

-

Therapeutic Exploration: Screen for activity against neglected tropical diseases.

-

Environmental Fate Studies: Assess degradation pathways in aquatic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume